The presence of a magnesium atom bonded to a chlorine atom suggests 4-Methoxyphenethylmagnesium Chloride belongs to the class of Grignard reagents. These organometallic compounds are known for their nucleophilic character, meaning they readily donate electrons and participate in various organic synthesis reactions .
Given its Grignard reagent nature, 4-Methoxyphenethylmagnesium Chloride could potentially be used in reactions like:
One common application of Grignard reagents is the formation of carbon-carbon bonds. By reacting 4-Methoxyphenethylmagnesium Chloride with a suitable carbonyl compound (e.g., aldehydes, ketones, esters), new carbon-carbon bonds could be formed, introducing the 4-methoxyphenethyl group (–CH2CH2Ph-OMe) into the target molecule .
Grignard reagents can also be employed for functional group derivatization. For instance, 4-Methoxyphenethylmagnesium Chloride might react with specific functional groups (e.g., halides, epoxides) to introduce the 4-methoxyphenethyl moiety .
4-Methoxyphenethylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. It is characterized by the presence of a methoxy group attached to a phenethyl moiety, making it a valuable reagent in organic synthesis. The chemical formula for this compound can be represented as . As with other Grignard reagents, it is highly reactive and sensitive to moisture, necessitating careful handling under inert atmospheres.
These reactions highlight its utility in synthesizing complex organic molecules.
The synthesis of 4-methoxyphenethylmagnesium chloride typically involves the reaction between 4-methoxyphenethyl chloride and magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The general reaction can be outlined as follows:
This method ensures the formation of the Grignard reagent while minimizing exposure to moisture.
4-Methoxyphenethylmagnesium chloride has several applications, particularly in organic synthesis:
Several compounds share structural or functional similarities with 4-methoxyphenethylmagnesium chloride. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Methylmagnesium chloride | Simplest Grignard reagent; widely used in synthesis. | |
Phenethylmagnesium bromide | Similar structure; uses bromine instead of chlorine. | |
4-Chlorobenzylmagnesium chloride | Contains a chlorobenzyl group; used in similar reactions. | |
Benzylmagnesium chloride | Affects reactivity due to benzyl substituent; versatile in synthesis. |
The uniqueness of 4-methoxyphenethylmagnesium chloride lies primarily in its methoxy substituent, which can enhance solubility and reactivity towards specific electrophiles compared to its analogs.
The compound’s structure comprises:
SMILES notation: COC1=CC=C(CC[Mg]Cl)C=C1
.
Classification:
The development of 4-methoxyphenethylmagnesium chloride aligns with broader advancements in organometallic chemistry:
4-Methoxyphenethylmagnesium chloride represents a classical Grignard reagent with the molecular formula C9H11ClMgO and a molecular weight of 194.94 g/mol . The compound is officially registered under CAS number 211115-05-8 and follows the systematic IUPAC nomenclature as magnesium;1-ethyl-4-methoxybenzene;chloride .
The molecular architecture consists of a phenethyl chain bearing a methoxy substituent at the para position, linked to a magnesium center through a carbon-magnesium bond. The structural representation in SMILES notation is COc1ccc(CC[Mg]Cl)cc1 [2], while the InChI Key is BAZYZYLFGOBVFJO-UHFFFAOYSA-M [2].
The carbon-magnesium bond exhibits significant ionic character due to the substantial electronegativity difference between carbon (2.55) and magnesium (1.31) [3]. This polarization results in a partial negative charge on the carbon atom attached to magnesium, rendering it nucleophilic [3] [4]. The magnesium center typically adopts a tetrahedral coordination geometry when solvated, particularly in coordinating solvents such as tetrahydrofuran [5] [6] [7].
In solution, the compound exists in a solvated form where tetrahydrofuran molecules coordinate to the magnesium center through the oxygen lone pairs [5] [6]. This coordination is essential for stabilizing the organometallic species and provides much of the thermodynamic driving force for the formation of Grignard reagents [7]. The distorted tetrahedral structure around magnesium typically exhibits bond angles that deviate from the ideal tetrahedral angle due to the different steric and electronic demands of the ligands [6].
The conformational behavior of 4-methoxyphenethylmagnesium chloride is primarily influenced by the rotation around the ethyl chain connecting the aromatic ring to the magnesium center. The phenethyl backbone allows for conformational flexibility, with the most stable conformations being those that minimize steric interactions between the aromatic ring and the magnesium-bound substituents.
In coordinating solvents, the magnesium center maintains a tetrahedral coordination environment with two or more solvent molecules [6] [7]. The coordination geometry around magnesium shows characteristic distortions from ideal tetrahedral angles, with C-Mg-O angles typically ranging from 92° to 137°, while C-Mg-C angles can be as large as 135° to 153° [6]. These distortions arise from the different electronic and steric requirements of carbon and oxygen ligands coordinated to the magnesium center.
The aromatic ring system remains planar, while the ethyl linker provides conformational freedom. The methoxy group at the para position adopts a coplanar arrangement with the benzene ring, maximizing conjugation between the oxygen lone pair and the aromatic π-system.
The physical properties of 4-methoxyphenethylmagnesium chloride are typically reported for the commercial solution form, as the pure compound is highly reactive and moisture-sensitive.
Property | Value | Reference |
---|---|---|
Boiling Point | 65°C | [2] |
Density | 0.925 g/mL at 25°C | [2] |
Flash Point | -17°C (closed cup) | [2] |
Concentration (typical) | 0.5 M in THF | [2] |
Storage Temperature | 2-8°C | [2] |
Physical Form | Liquid solution | [2] |
The relatively low boiling point reflects the volatility of the tetrahydrofuran solvent system. The density value represents the solution density rather than that of the pure organometallic compound. The extremely low flash point indicates the highly flammable nature of the solvent system and necessitates careful handling procedures under inert atmosphere conditions.
The spectroscopic characterization of 4-methoxyphenethylmagnesium chloride provides detailed insights into its molecular structure and electronic environment.
Nuclear Magnetic Resonance Spectroscopy:
1H Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the aromatic protons appearing in the range of δ 6.7–7.2 ppm, consistent with para-disubstituted benzene derivatives . The methoxy group protons appear as a sharp singlet at approximately δ 3.8 ppm, typical for aromatic methyl ethers . The ethyl chain protons bound to magnesium exhibit characteristic downfield shifts due to the deshielding effect of the electropositive magnesium center.
13C Nuclear Magnetic Resonance spectroscopy shows the diagnostic carbon signal directly bound to magnesium appearing in the range of δ 20–30 ppm . This upfield shift relative to typical alkyl carbons reflects the electron-rich nature of the carbon-magnesium bond. The aromatic carbon signals appear in their expected range, with the methoxy-substituted carbon showing characteristic downfield displacement due to the electron-withdrawing effect of the oxygen atom.
Infrared Spectroscopy:
Infrared spectroscopic analysis reveals characteristic absorption bands for C-H stretching vibrations, aromatic C=C stretching modes, and C-O stretching frequencies . The aromatic C-H stretching typically appears around 3000-3100 cm⁻¹, while the aliphatic C-H stretching occurs at slightly lower frequencies. The aromatic C=C stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group produces a strong absorption typically around 1000-1300 cm⁻¹.
Mass Spectrometry:
Mass spectrometric analysis shows the molecular ion peak at m/z 194.94, corresponding to the molecular weight of 4-methoxyphenethylmagnesium chloride . The fragmentation pattern typically involves loss of the chloride ion and subsequent fragmentation of the organic portion, producing characteristic fragments corresponding to the methoxyphenethyl moiety.
Spectroscopic Technique | Key Characteristics | Reference |
---|---|---|
1H NMR | Aromatic protons (δ 6.7–7.2 ppm), methoxy groups (δ ~3.8 ppm) | |
13C NMR | Mg-bound carbon (δ 20–30 ppm) | |
IR Spectroscopy | C-H stretching, aromatic C=C stretching, C-O stretching | |
Mass Spectrometry | Molecular ion peak at m/z 194.94 |
4-Methoxyphenethylmagnesium chloride exhibits exceptional solubility in ethereal solvents, particularly tetrahydrofuran and diethyl ether [2]. This solubility is attributed to the strong coordination ability of these solvents through their oxygen lone pairs, which stabilize the magnesium center [5] [7].
The compound demonstrates complete miscibility with tetrahydrofuran, forming stable solutions at concentrations up to 0.5 M [2]. Diethyl ether also serves as an effective solvent, though tetrahydrofuran generally provides superior solvation due to its stronger coordinating ability and higher boiling point, which allows for higher reaction temperatures [7].
The organometallic compound is fundamentally incompatible with protic solvents, including water, alcohols, and carboxylic acids. Contact with such solvents results in immediate protonolysis, producing the corresponding hydrocarbon and magnesium salts [5] [2]. This incompatibility necessitates rigorously anhydrous conditions for storage and handling.
Solvent Class | Compatibility | Characteristics | Reference |
---|---|---|---|
Ethereal Solvents | Excellent | Complete miscibility, stabilizing coordination | [2] |
Hydrocarbon Solvents | Limited | Poor solubility due to lack of coordinating ability | [2] |
Protic Solvents | Incompatible | Immediate decomposition via protonolysis | [2] |
Polar Aprotic Solvents | Variable | Depends on coordinating ability | [2] |
4-Methoxyphenethylmagnesium chloride exhibits remarkable sensitivity to both moisture and atmospheric oxygen, requiring stringent handling protocols under inert atmosphere conditions [2]. The compound demonstrates thermal stability under anhydrous conditions but undergoes rapid decomposition upon exposure to protic substances.
Moisture Sensitivity:
The primary decomposition pathway involves hydrolysis in the presence of water or atmospheric moisture. This reaction proceeds through protonolysis of the carbon-magnesium bond, yielding 4-methoxyphenethane and magnesium hydroxide chloride according to the general reaction mechanism observed for Grignard reagents [5] [9]:
C9H11ClMgO + H2O → C9H12O + Mg(OH)Cl
Thermal Stability:
Under rigorously anhydrous conditions, the compound demonstrates good thermal stability up to the boiling point of the solvent system [2]. Thermal decomposition in the absence of moisture typically involves β-elimination reactions or rearrangement processes, though these pathways are generally not significant under normal storage and handling conditions.
Air Sensitivity:
Exposure to atmospheric oxygen can lead to oxidative decomposition processes, particularly at elevated temperatures [2]. The compound must therefore be stored and handled under inert atmosphere conditions, typically using nitrogen or argon gas.
Stability Parameter | Characteristics | Decomposition Products | Reference |
---|---|---|---|
Moisture Sensitivity | Highly sensitive - immediate reaction | 4-methoxyphenethane, Mg(OH)Cl | [2] |
Air Sensitivity | Sensitive - requires inert atmosphere | Various oxidation products | [2] |
Thermal Stability | Stable under anhydrous conditions | β-elimination products at high temperature | [2] |
Chemical Stability | Stable in aprotic, anhydrous environment | Depends on reaction conditions | [2] |
The traditional preparation of 4-methoxyphenethylmagnesium chloride follows the classical Grignard synthesis protocol involving the direct reaction of 4-methoxyphenethyl chloride with metallic magnesium in ethereal solvents [1] [2]. This fundamental approach represents the most widely employed synthetic methodology for accessing this organometallic compound.
The reaction proceeds through a single electron transfer mechanism, wherein magnesium metal undergoes oxidative addition to the carbon-halogen bond of the 4-methoxyphenethyl halide substrate [1] [3]. The methoxy substituent at the para position of the aromatic ring provides electronic stabilization to the resulting organometallic species through resonance donation, contributing to the overall stability of the final product [2].
Typical reaction conditions involve the use of anhydrous tetrahydrofuran or diethyl ether as solvent, with magnesium turnings employed in slight excess (1.2 to 2.0 equivalents) relative to the organic halide [4] [5]. The presence of ethereal solvents is essential for stabilizing the organometallic product through coordination of the oxygen atoms to the electropositive magnesium center [6] [7].
Table 1: Conventional Synthesis Methods for Grignard Reagents
Method | Temperature Range (°C) | Typical Yield (%) | Reaction Time (hours) | Key Advantages |
---|---|---|---|---|
Magnesium Metal + Alkyl Halide (THF) | 0-70 | 85-95 | 2-8 | Higher boiling point, better coordination |
Magnesium Metal + Alkyl Halide (Diethyl Ether) | 0-35 | 70-85 | 4-12 | Traditional method, well-established |
Magnesium Metal + Alkyl Halide (2-MeTHF) | 0-80 | 80-90 | 2-10 | Green solvent alternative |
Activated Magnesium (Rieke) + Alkyl Halide | -78 to 25 | 90-98 | 0.5-4 | No induction period, high yield |
DIBALH Activated Magnesium + Alkyl Halide | 60-90 | 50-74 | 12-20 | Difficult substrates, activates Mg surface |
The initiation phase of the reaction typically requires activation of the magnesium surface to overcome the passivating oxide layer that naturally forms on exposure to air [1] [8]. Common activation methods include the addition of small quantities of iodine, methyl iodide, or 1,2-dibromoethane, with the latter being particularly advantageous due to the formation of ethylene gas bubbles that provide visual confirmation of reaction initiation [1] [9].
The optimization of reaction parameters for 4-methoxyphenethylmagnesium chloride synthesis requires careful consideration of multiple interdependent factors that influence both reaction efficiency and product quality [10] [5]. Temperature control emerges as a critical parameter, with optimal reaction temperatures typically ranging from 20 to 70 degrees Celsius [11] [12].
Lower reaction temperatures favor improved selectivity and reduced side product formation, while higher temperatures accelerate reaction kinetics but may promote undesirable decomposition pathways [13] [11]. The exothermic nature of Grignard formation necessitates precise thermal management to prevent thermal runaway conditions that could lead to safety hazards and reduced yields [4] [5].
The stoichiometric ratio of magnesium to organic halide significantly impacts reaction completion and overall efficiency [10]. Optimal results are typically achieved with magnesium to halide ratios between 1.2 and 2.0 equivalents, with excess magnesium ensuring complete conversion while minimizing material waste [4] [14].
Table 3: Reaction Optimization Parameters
Parameter | Optimal Range | Effect on Yield | Safety Considerations |
---|---|---|---|
Temperature | 20-70°C | Higher T increases rate but may reduce selectivity | Exothermic reaction control |
Magnesium to Halide Ratio | 1.2-2.0 equiv | Excess Mg ensures complete conversion | Heat generation with excess Mg |
Concentration | 0.1-0.5 M | Lower concentration reduces side reactions | Lower risk at lower concentrations |
Addition Rate | 0.5-2.0 g/min | Slower addition improves heat management | Prevents thermal runaway |
Stirring Speed | 800-1200 rpm | Adequate mixing essential for initiation | Ensures uniform reaction |
Activation Method | I₂, 1,2-dibromoethane | Reduces induction period significantly | Controlled activation prevents violent reaction |
The addition rate of the organic halide to the magnesium suspension represents another crucial optimization parameter [15] [13]. Controlled addition rates between 0.5 and 2.0 grams per minute facilitate proper heat dissipation and prevent accumulation of unreacted starting material, which could lead to sudden exothermic episodes upon delayed initiation [5].
The choice of ethereal solvent exerts profound influence on both the efficiency of 4-methoxyphenethylmagnesium chloride formation and the stability of the resulting organometallic product [16] [17]. Tetrahydrofuran and diethyl ether represent the most commonly employed solvents, each offering distinct advantages and limitations [18] [6].
Tetrahydrofuran demonstrates superior coordinating ability compared to diethyl ether due to the conformational constraint imposed by the five-membered ring structure, which enhances the availability of the oxygen lone pairs for coordination to magnesium [17] [7]. This improved coordination translates to enhanced solubility and stability of the Grignard reagent, particularly beneficial for challenging substrates or reaction conditions [18].
The higher boiling point of tetrahydrofuran (65 degrees Celsius) relative to diethyl ether (34.6 degrees Celsius) permits operation at elevated temperatures, thereby accelerating reaction kinetics and improving conversion efficiency [17] [19]. However, this thermal advantage must be balanced against the increased potential for thermal decomposition at higher temperatures [18].
Table 2: Solvent Effects in Grignard Reagent Formation
Solvent | Boiling Point (°C) | Dielectric Constant | Coordination Ability | Stability with Grignard | Typical Grignard Yield (%) |
---|---|---|---|---|---|
Tetrahydrofuran (THF) | 65 | 7.6 | Excellent | High | 85-95 |
Diethyl Ether | 34.6 | 4.3 | Good | High | 70-85 |
2-Methyltetrahydrofuran | 80 | 7.0 | Very Good | High | 80-90 |
4-Methyltetrahydropyran | 105 | 4.8 | Good | Very High | 75-88 |
Cyclopentyl Methyl Ether | 106 | 4.8 | Moderate | Moderate | 60-75 |
Alternative ethereal solvents have been investigated for enhanced performance in specific applications [18] [16]. 2-Methyltetrahydrofuran offers advantages as a renewable, bio-based solvent with improved stability under radical conditions compared to conventional ethers [18]. The compound 4-methyltetrahydropyran demonstrates exceptional stability toward radical-mediated degradation, making it particularly suitable for reactions involving radical intermediates or extended reaction times [18].
Halogen-metal exchange reactions provide a versatile alternative approach for accessing 4-methoxyphenethylmagnesium chloride, particularly when direct synthesis from magnesium metal proves challenging or inefficient [20] [21]. This methodology involves the transmetallation reaction between a preformed organomagnesium reagent and 4-methoxyphenethyl halide substrates [22] [23].
The most commonly employed exchange reagent is isopropylmagnesium chloride, which demonstrates excellent reactivity toward aryl and alkyl halides while maintaining good functional group tolerance [20] [21]. The exchange reaction typically proceeds at temperatures ranging from negative 40 to 25 degrees Celsius, with reaction times varying from 30 minutes to several hours depending on the substrate reactivity [22] [20].
The mechanism of halogen-magnesium exchange involves initial coordination of the organomagnesium reagent to the halogen atom, followed by concerted transfer of the organic group to magnesium with simultaneous displacement of the halide [23]. The thermodynamic driving force for this process derives from the relative stability of the carbon-magnesium bonds formed versus those broken during the exchange [23].
Table 4: Halogen-Metal Exchange Methods
Exchange Reagent | Temperature Range (°C) | Reaction Time | Functional Group Tolerance | Typical Yield (%) |
---|---|---|---|---|
i-PrMgCl | -40 to 25 | 0.5-2 h | High | 70-90 |
i-PrMgBr | -30 to 0 | 1-3 h | High | 65-85 |
PhMgCl | -30 to 25 | 2-5 h | Moderate | 60-80 |
i-PrMgCl·LiCl | -40 to 0 | 0.5-7 h | Very High | 75-95 |
Bu₃MgLi (ate complex) | -78 to 0 | 0.5-1 h | Moderate | 80-95 |
Enhanced reactivity can be achieved through the addition of lithium chloride to the exchange reagent, forming more active magnesium-lithium mixed metal systems [21] [23]. These turbo-Grignard reagents demonstrate accelerated exchange kinetics and expanded substrate scope, particularly beneficial for electron-rich aromatics like the 4-methoxyphenethyl system [21].
Transmetalation reactions offer an additional pathway for preparing 4-methoxyphenethylmagnesium chloride through metal-metal exchange processes [24]. These approaches involve the transfer of organic groups from other organometallic species to magnesium centers, providing access to organometallic products that may be difficult to prepare by direct methods [24].
Lithium-magnesium transmetalation represents one of the most synthetically useful approaches, wherein organolithium reagents react with magnesium halides to generate the corresponding organomagnesium species [20] [24]. This methodology proves particularly valuable when the target organomagnesium compound cannot be efficiently prepared through direct synthesis from magnesium metal [24].
The transmetalation process typically requires careful control of reaction conditions, including temperature, stoichiometry, and solvent choice, to achieve optimal conversion efficiency [24]. Lower temperatures generally favor complete transmetalation while minimizing competing side reactions such as elimination or nucleophilic substitution [20].
The transition from laboratory-scale to industrial production of 4-methoxyphenethylmagnesium chloride presents unique challenges requiring specialized equipment and safety protocols [4] [5]. Heat management emerges as the primary concern due to the highly exothermic nature of Grignard formation reactions [13] [11].
Industrial-scale reactors incorporate sophisticated temperature control systems including jacketed vessels, heat exchangers, and emergency cooling capabilities to manage the substantial heat generation associated with large-scale synthesis [4] [13]. Automated monitoring systems track reaction temperature, pressure, and heat flow to ensure safe operation within defined parameters [5] [25].
Table 5: Industrial Scale-up Considerations
Scale Factor | Temperature Control | Safety Requirements | Typical Batch Time (hours) | Yield Range (%) |
---|---|---|---|---|
Laboratory (1-10 g) | Ice bath/heating mantle | Fume hood, fire extinguisher | 4-8 | 85-95 |
Pilot Scale (100g-1kg) | Jacketed reactor | Emergency cooling, pressure relief | 8-12 | 80-90 |
Manufacturing (10-100 kg) | Heat exchanger system | Automated safety systems | 12-24 | 75-85 |
Large Scale (>100 kg) | Multiple heat exchangers | Full process control, redundant safety | 24-48 | 70-80 |
The implementation of in-situ monitoring techniques, particularly Fourier-transform infrared spectroscopy and reaction calorimetry, enables real-time assessment of reaction progress and early detection of potential safety hazards [5] [25]. These analytical methods provide quantitative information regarding reactant consumption, product formation, and thermal behavior throughout the synthesis process [5].
Batch processing times typically increase with scale due to enhanced safety requirements and the need for more controlled addition rates [15] [13]. While laboratory-scale syntheses may be completed in 4 to 8 hours, large-scale industrial processes often require 24 to 48 hours to ensure safe and efficient operation [13].
Mechanochemical synthesis represents an emerging approach for preparing organometallic compounds, including Grignard reagents, through the application of mechanical energy rather than thermal activation [26] [27]. This methodology offers potential advantages including reduced solvent requirements, elimination of inert atmosphere conditions, and simplified reaction setup [28].
Recent developments have demonstrated the successful preparation of Grignard reagents using ball milling techniques, wherein organic halides and magnesium metal are subjected to high-energy mechanical mixing in the presence of minimal solvent quantities [27] [28]. The mechanical activation effectively removes the passivating oxide layer from magnesium surfaces while promoting intimate contact between reactants [26] [29].
The mechanochemical approach proves particularly attractive for 4-methoxyphenethylmagnesium chloride synthesis due to the enhanced functional group tolerance observed under these conditions [26] [27]. The absence of extended heating periods reduces the likelihood of thermal decomposition of sensitive functional groups, while the mechanical activation promotes efficient initiation without requiring chemical activators [28].
Flow chemistry methodologies provide enhanced control over reaction parameters and improved safety profiles for Grignard reagent synthesis [30] [31]. The continuous nature of flow processes enables precise manipulation of residence times, temperatures, and mixing conditions while minimizing the accumulation of reactive intermediates [30].
The implementation of flow chemistry for 4-methoxyphenethylmagnesium chloride preparation involves the continuous introduction of reactants into temperature-controlled microreactors where mixing and reaction occur under well-defined conditions [30] [31]. The short residence times typical of flow processes (minutes to hours) reduce the opportunity for side reactions while enabling operation at higher temperatures than would be practical in batch systems [30].
Flow chemistry approaches demonstrate particular advantages for highly exothermic reactions like Grignard formation, where the enhanced heat transfer capabilities of microreactor systems enable better thermal management [30] [31]. The continuous removal of products from the reaction zone prevents overaccumulation and reduces the risk of thermal runaway conditions [30].